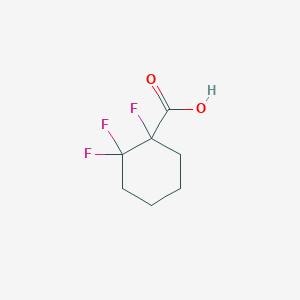

1,2,2-Trifluorocyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

1,2,2-trifluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c8-6(5(11)12)3-1-2-4-7(6,9)10/h1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFQSOQHJWRRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)(C(=O)O)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Analysis: 1,2,2-Trifluorocyclohexanecarboxylic Acid

The following technical guide details the structural and conformational characteristics of 1,2,2-Trifluorocyclohexanecarboxylic acid .

A Guide to Conformational Stereoelectronics and Crystal Packing[1]

Executive Summary

This compound (CAS: 1784919-58-9) represents a specialized class of fluorinated alicycles where the interplay between steric bulk and stereoelectronic forces creates a unique structural landscape.[1][2] Unlike simple cyclohexanes where conformation is dictated primarily by A-values (steric bulk), the structure of this molecule is governed by the Gem-Difluoro Effect and the Fluorine Gauche Effect .[1]

This guide provides a technical breakdown of the molecule's predicted crystal structure, conformational locking mechanisms, and experimental protocols for solid-state characterization.[1] It is designed for medicinal chemists utilizing this motif as a metabolically stable bioisostere.[1][3]

Molecular Architecture & Connectivity

The molecule consists of a cyclohexane ring substituted at the C1 and C2 positions, creating a dense fluorinated sector.[1]

-

C1 Position: Quaternary center bearing the Carboxylic Acid (-COOH) and a single Fluorine atom.[1][2][3]

-

Chirality: The C1 carbon is a stereocenter.[1] In the absence of asymmetric synthesis, the crystalline material typically exists as a racemic mixture (space group

or

| Parameter | Specification |

| Formula | C₇H₉F₃O₂ |

| Motif | Vicinal-Geminal Trifluoro (1,2,2-F₃) |

| Key Interaction | 1,2-Fluorine Repulsion vs. Carboxyl Sterics |

| Dipole Moment | High (Polarized Fluorine Face) |

Conformational Analysis: The "Axial Acid" Anomaly

In standard cyclohexane stereochemistry, bulky substituents like carboxylic acids (A-value

The Competing Forces[1]

-

Gem-Difluoro Constraint (C2): The gem-difluoro group at C2 ensures that one fluorine is always axial and one is always equatorial, regardless of the ring flip.[1]

-

Vicinal Repulsion (C1-C2):

-

Scenario A (COOH-Equatorial / F-Axial): The C1-Fluorine is axial.[1][2][3][4] This places it in a 1,2-diaxial relationship with the C2-axial Fluorine.[1][2][4] This creates severe electrostatic repulsion and dipole alignment, which is energetically prohibitive.[1]

-

Scenario B (COOH-Axial / F-Equatorial): The C1-Fluorine is equatorial.[1][2][3][4] This places it gauche to both the C2-axial and C2-equatorial fluorines.[1][2][3][4] While sterically crowded, this avoids the high-energy 1,2-diaxial F...F clash.[1][2]

-

The Predicted Conformer

Consequently, the molecule is predicted to adopt a chair conformation where the Carboxylic Acid is Axial and the C1-Fluorine is Equatorial .[1] This conformation is further stabilized by a potential intramolecular hydrogen bond between the axial carboxyl proton and the gauche fluorines at C2.[1]

Figure 1: Conformational energy landscape. The 1,2-diaxial fluorine repulsion in Conformer A drives the equilibrium toward Conformer B, despite the steric bulk of the axial acid.[1]

Crystal Lattice & Packing Strategy

In the solid state, this compound organizes to satisfy two primary energetic requirements: hydrogen bonding of the carboxyl group and segregation of the fluorous domains.[1]

Primary Synthon: Carboxylic Acid Dimer

The dominant structural motif is the centrosymmetric dimer formed via intermolecular hydrogen bonds (

-

Interaction: O-H...O=C

-

Geometry: Planar eight-membered ring connecting two enantiomers (in a racemic crystal).[1][2][3][4]

Secondary Organization: Fluorous Layering

The trifluorinated distinct "face" of the cyclohexane ring creates a localized dipole.[1] In the crystal lattice, these molecules tend to pack in bilayers or columns where the fluorinated faces interact (F...F van der Waals contacts), segregating them from the hydrophobic hydrocarbon backbone.[1] This often results in a monoclinic unit cell (typically space group

Experimental Protocols

For researchers validating this structure or utilizing the compound in fragment-based drug discovery (FBDD), the following protocols ensure rigorous characterization.

Crystallization Protocol

To obtain X-ray quality single crystals, slow evaporation is preferred over crash cooling to allow the optimal packing of the fluorous domains.[1]

-

Solvent System: Use a mixture of Dichloromethane (DCM) and Hexane (1:3 ratio).[1][3] DCM solubilizes the polar acid/fluoro region, while Hexane encourages slow aggregation of the hydrophobic sectors.[1]

-

Method: Dissolve 20 mg of the compound in 1 mL DCM. Filter through a 0.2 µm PTFE syringe filter into a narrow vial. Layer 3 mL of Hexane carefully on top.[1][3] Cap loosely.

-

Conditions: Store at 4°C in a vibration-free environment for 5-7 days.

X-Ray Data Collection Strategy

Due to the weak scattering of Fluorine and Carbon, and the potential for disorder in the ring puckering:

-

Temperature: Collect data at 100 K (Cryostream) to freeze ring conformational vibrations.

-

Resolution: Aim for <0.75 Å resolution to resolve the C-F bonds clearly from C-H, especially at the gem-difluoro center where electron density can appear smeared.

-

Refinement: Watch for disorder in the C3-C4-C5 region.[1][2][3][4] The C1-C2-F3 sector will likely be rigid due to the "locking" effect described in Section 3.[1][2][4]

Applications in Drug Design

This structural analysis confirms the utility of the 1,2,2-trifluoro motif as a bioisostere:

-

Metabolic Blocking: The C1 and C2 positions are fully substituted with Fluorine, blocking Cytochrome P450 oxidation at the most reactive alpha-sites.[1]

-

Conformational Locking: By forcing the carboxyl group into an axial position, this scaffold can orient the acid pharmacophore into specific protein pockets that require a non-planar, 3D topology, unlike the planar benzoate mimics.[1]

References

-

O'Hagan, D. (2008).[1][3] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1][3]

-

Hunter, L. (2010).[1][3] The C–F bond as a conformational tool in organic and medicinal chemistry.[1][5] Beilstein Journal of Organic Chemistry, 6,[1] 38.

-

Thiehoff, C., et al. (2017).[1][3] The Fluorine Gauche Effect: A Brief History. Israel Journal of Chemistry, 57(1-2), 92-100.[1][2][3] [3]

-

PubChem. (n.d.).[1][3] this compound (Compound).[1][3][6][7] National Library of Medicine.[1][3] [3]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1645565-22-5|1,4,4-Trifluorocyclohexane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C7H9F3O2) [pubchemlite.lcsb.uni.lu]

- 4. OECD's Work on Co-operating in the Investigation of High Production Volume Chemicals - List of all chemicals [hpvchemicals.oecd.org]

- 5. Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 1784919-58-9 [amp.chemicalbook.com]

- 7. This compound | C7H9F3O2 | CID 84768656 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Studies of Fluorinated Cycloalkane Conformations

Executive Summary

The introduction of fluorine into cycloalkane scaffolds is a cornerstone strategy in modern medicinal chemistry, utilized to modulate pKa, lipophilicity (

This guide provides a rigorous theoretical framework for studying these conformations. It moves beyond standard conformational analysis to integrate Quantum Mechanical (QM) methodologies, solvation models, and NMR validation protocols. It is designed for researchers seeking to predict and validate the 3D structure of fluorinated drug, agrochemical, or materials scaffolds.

The Physics of Fluorine: Beyond Sterics

To accurately model fluorinated systems, one must first abandon the notion that fluorine behaves simply as a "slightly larger hydrogen." Two primary forces dictate the conformational landscape:

The Fluorine Gauche Effect

In 1,2-difluoroethane, the gauche conformer is approximately 0.6–1.2 kcal/mol more stable than the anti conformer, contradicting classical steric repulsion theory. This phenomenon drives the folding of fluorinated cycloalkanes.

-

Hyperconjugation (

): The dominant stabilizing interaction arises from the donation of electron density from a filled -

Electrostatics: While dipolar repulsion disfavors the gauche form, attractive interactions between the electropositive hydrogen and electronegative fluorine (

) often compensate.

The "Janus Face" of Fluorine

As described by O'Hagan, the C-F bond creates a polarized hydrophobic surface.

-

The Fluorine Tip: Highly electron-rich, capable of weak hydrogen bonding (though often overstated).

-

The C-F Bond Axis: Highly polar, creating strong dipole moments that align with or oppose solvent fields.

Figure 1: Mechanistic flow of the Fluorine Gauche Effect. Stability arises from the specific orbital overlap (

Computational Methodologies

Standard force fields (MM2/MMFF) often fail to capture the subtle electronic energies of the gauche effect. Quantum Mechanical (QM) methods are required.

Density Functional Theory (DFT) Selection

The choice of functional and basis set is non-negotiable for accuracy in fluorinated systems.

| Component | Recommendation | Rationale |

| Functional | These functionals include dispersion corrections (D) and account for medium-range electron correlation, critical for modeling weak | |

| Basis Set | aug-cc-pVDZ (minimum) | Fluorine lone pairs are diffuse. "Augmented" basis sets (diffuse functions) are essential to describe the electron density tail and the |

| Grid Size | Ultrafine | Integration grids must be dense to resolve the steep gradients of electron density around the fluorine nucleus. |

Solvation Models

Fluorinated conformers often have significantly different dipole moments.

-

Gas Phase: Often overestimates the stability of "folded" conformers driven by internal electrostatics.

-

SMD (Solvation Model based on Density): Superior to PCM. It accounts for the cavitation energy and non-electrostatic terms, which are vital when the solute (fluorine) disrupts the solvent structure.

Case Study: Fluorocyclohexane

The conformation of fluorocyclohexane represents a delicate balance between steric strain (A-value) and stereoelectronics.

The Axial vs. Equatorial Debate

Unlike methylcyclohexane (

-

Equatorial Preference: Dominated by sterics (1,3-diaxial interactions).

-

Axial Stabilization: The axial C-F bond allows for two hyperconjugative

interactions from the adjacent ring protons.

Energetic Comparison (Calculated at

| Solvent | Dominant Conformer | Mechanism | |

| Vacuum | +0.25 kcal/mol | Equatorial | Sterics dominate slightly. |

| Chloroform | +0.15 kcal/mol | Equatorial | Dipole stabilization begins to shift balance. |

| Water | -0.10 kcal/mol | Mixed / Axial | High polarity stabilizes the larger dipole of the axial/gauche-like arrangements in substituted systems. |

Note: In multi-fluorinated systems (e.g., 1,2-difluorocyclohexane), the dipole alignment often flips the preference entirely to the diaxial conformer in non-polar solvents to minimize dipole repulsion.

Experimental Validation Workflow

A theoretical model is only as good as its experimental validation. The gold standard for fluorinated systems is J-coupling analysis and Chemical Shift Prediction .

The Self-Validating Protocol

This workflow ensures that your computed minima correspond to physical reality.

Figure 2: Computational workflow for predicting

NMR Validation Metrics

-

Coupling:

-

Axial F (

): Large coupling (~30-35 Hz) due to 180° dihedral. -

Equatorial F (

): Smaller coupling (~12-15 Hz) due to 60° dihedral. -

Protocol: Calculate J-values using the Fermi Contact term in DFT and compare with experimental splitting patterns.

-

-

F Chemical Shift (

-

Use the GIAO (Gauge-Independent Atomic Orbital) method.[3]

-

Reference standard: Calculate

(or internal standard like

-

References

-

O'Hagan, D. (2008).[2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[2] Link

-

Snyder, J. A., et al. (2016). The Fluorine Gauche Effect: A Brief History. Chemistry – A European Journal. Link

-

Mifkovic, A., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts.[4] ChemRxiv. Link

-

Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

-

Belyakov, A., et al. (2013).[5] Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: ab initio study and NBO analysis. Structural Chemistry. Link

Sources

- 1. Gauche effect - Wikipedia [en.wikipedia.org]

- 2. Gauche_effect [chemeurope.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

Conformational Analysis of Trifluoromethylated Cyclohexanes

Executive Summary

The trifluoromethyl (

This guide provides a rigorous framework for analyzing the conformational behavior of trifluoromethylated cyclohexanes. Unlike simple alkyl substituents, the

The Stereochemical Landscape: A-Values and Beyond

The A-Value Benchmark

In cyclohexane systems, the conformational preference of a substituent is quantified by its A-value (

| Substituent | A-Value (kcal/mol) | Steric Origin | Electronic Component |

| Methyl ( | 1.74 | 1,3-diaxial steric clash | Minimal |

| Isopropyl ( | 2.21 | Rotational entropy restriction | Minimal |

| Trifluoromethyl ( | 2.40 – 2.50 | Bond length vs. VdW radius | High (Dipole/Hyperconjugation) |

| tert-Butyl ( | > 4.7 | Locked conformation | Minimal |

The Paradox of Size:

While the van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å), the

Stereoelectronic Perturbations

In drug discovery, relying solely on sterics leads to predictive failures.[2] Two electronic factors distinguish

-

Dipole-Dipole Repulsion: The

bonds are highly polarized.[2] If the cyclohexane ring contains heteroatoms (e.g., piperidines, tetrahydropyrans), the -

Hyperconjugation (

): Electron density from anti-periplanar axial

Thermodynamic Equilibrium Visualization

The following diagram illustrates the energy landscape of monosubstituted trifluoromethylcyclohexane. Note the significant energy penalty for the axial conformer compared to the methyl analog.

Figure 1: Energy profile of the chair-chair interconversion. The 2.5 kcal/mol penalty effectively populates the equatorial conformer at >98% at room temperature.

Analytical Methodologies: A Self-Validating Protocol

As a Senior Scientist, you cannot rely on room temperature (RT) NMR alone. The fast exchange regime at 298 K often averages the signals, masking the true conformational population.

Protocol: Variable Temperature (VT) NMR Analysis

This protocol ensures the detection of minor conformers and accurate assignment of stereochemistry.

Prerequisites:

-

High-field NMR (minimum 400 MHz, preferably 600 MHz).

-

Solvent:

(Dichloromethane-d2) or Toluene-d8 (allows cooling to -100°C).[3][2] -

Internal Standard:

(0 ppm) or

Step-by-Step Workflow:

-

RT Acquisition (298 K):

-

The Cooling Phase (Decoalescence):

-

Cool the probe in 20 K increments (298K

273K -

Target: Reach the "slow exchange" limit where axial and equatorial conformers display distinct signals.

-

-

Signal Integration:

-

Integrate the distinct

signals. -

Use the Boltzmann equation to calculate

:

-

-

HOESY Validation (Heteronuclear Overhauser Effect):

J-Coupling Analysis (Room Temperature Shortcut)

If VT-NMR is unavailable, the vicinal coupling constant (

- is Axial (CF3 is Equatorial):

- is Equatorial (CF3 is Axial):

Analytical Decision Tree

Use this workflow to determine the conformation of unknown trifluoromethylated scaffolds.

Figure 2: Decision matrix for assigning stereochemistry in fluorinated cyclohexanes.

Case Studies in Drug Design

Bioisosteric Replacement

In the development of Cathepsin K inhibitors, replacing a tert-butyl group with a trifluoromethyl group maintained the hydrophobic bulk required for the S2 pocket but altered the vector of the attached pharmacophore due to the slight difference in A-values and bond lengths. The

The "Polar Hydrophobic" Effect

While

References

-

O'Hagan, D. (2008).[2][5] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[2] Link

-

Carcenac, Y., et al. (2006).[2][4][5] Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Magnetic Resonance in Chemistry, 44(6), 617-623.[2][5] Link[3][2]

-

Seebach, D., et al. (1984).[2] Structure and Dunitz-Bürgi Parameters of the Trifluoromethyl Group. Helvetica Chimica Acta, 67(7), 1843-1853.[2] Link[3][2]

-

Thiebes, C., et al. (1994).[2] Conformational Analysis of Trifluoromethyl-Substituted Cyclohexanes by 1H, 13C, and 19F NMR Spectroscopy. Journal of the American Chemical Society. Link[3][2]

-

Hunter, L. (2010).[2] The C–F bond as a conformational tool in organic and medicinal chemistry.[2] Beilstein Journal of Organic Chemistry, 6, 38. Link[2]

Sources

Methodological & Application

Strategic Incorporation of Fluorinated Cyclohexanecarboxylic Acid Motifs in Next-Gen Agrochemicals

Abstract & Strategic Rationale

The incorporation of fluorine into saturated ring systems—specifically cyclohexanecarboxylic acid derivatives—represents a paradigm shift from traditional aromatic fluorination. While aromatic fluorine modulates pKa and metabolic blocking, gem-difluorination on a cyclohexane core offers a unique "polar hydrophobic" character. It lowers lipophilicity (LogP) relative to the hydrocarbon parent while simultaneously blocking oxidative metabolism at the susceptible C4 position.

This guide details the rational design, synthesis, and validation of 4,4-difluorocyclohexanecarboxylic acid derivatives. These motifs act as bioisosteres for phenyl rings and aliphatic spacers in herbicides (auxin mimics) and fungicides (SDHI inhibitors), offering superior metabolic stability and distinct conformational vectors.

Part 1: Rational Design & Conformational Analysis

The "Fluorine Effect" on Saturated Rings

Unlike planar aromatic systems, the cyclohexane ring is conformationally mobile. Introducing a gem-difluoro group at the C4 position creates a dipole that influences the ring's puckering preference.

-

Dipole Alignment: The C–F bonds are highly polar. In 1,4-disubstituted cyclohexanes, the molecule minimizes the net dipole moment, often locking the carboxylic acid into a specific equatorial or axial orientation depending on the substitution pattern.

-

Metabolic Blocking: The C4 position of cyclohexane is the primary site for Cytochrome P450-mediated hydroxylation. Replacing C–H (99 kcal/mol) with C–F (116 kcal/mol) effectively shuts down this degradation pathway, extending the half-life (

) of the active ingredient (AI) in plant tissues and soil.

Diagram 1: Design Logic & Development Workflow

The following workflow illustrates the transition from structural conception to field candidate selection.

Figure 1: Iterative workflow for developing fluorinated saturated heterocycles. The cycle emphasizes the feedback loop from biological data back to rational design.

Part 2: Synthetic Protocols

Protocol A: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid

This protocol describes the conversion of a ketone precursor to the gem-difluoro acid. This specific moiety is a critical building block for novel auxin-mimic herbicides.

Safety Warning: Deoxofluorinating agents (DAST, Deoxo-Fluor) can be explosive if heated rapidly. Perform all reactions behind a blast shield.

Step 1: Deoxofluorination of Ethyl 4-oxocyclohexanecarboxylate

Objective: Convert the ketone carbonyl to a gem-difluoride.

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve Ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous Dichloromethane (DCM). -

Reagent Addition: Cool the solution to 0°C. Dropwise add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 eq). Note: Deoxo-Fluor is thermally more stable than DAST.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours. Monitor by TLC (stain with KMnO4; ketone spot should disappear).

-

Quenching (CRITICAL): Cool back to 0°C. Quench by very slow addition of saturated aqueous

. Caution: Vigorous -

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: Flash column chromatography (Hexane/EtOAc) to yield Ethyl 4,4-difluorocyclohexanecarboxylate .

Step 2: Hydrolysis to the Free Acid

Objective: Reveal the carboxylic acid pharmacophore.

-

Dissolution: Dissolve the ester from Step 1 (1.0 eq) in a mixture of THF:Water (2:1).

-

Saponification: Add Lithium Hydroxide Monohydrate (

) (5.0 eq). -

Stirring: Stir vigorously at RT for 12–18 hours.

-

Workup: Dilute with EtOAc. Acidify the aqueous layer to pH 4 using 1M HCl.[1]

-

Isolation: Separate layers. Extract the aqueous layer with EtOAc.[1] Combine organic phases, dry, and concentrate to yield 4,4-Difluorocyclohexanecarboxylic acid as a white solid.[1]

Validation Parameters:

-

NMR: Look for a characteristic doublet of triplets or broad singlet around -90 to -100 ppm (relative to

-

Yield Target: >90% for Step 2; >70% for Step 1.

Part 3: Physicochemical Profiling (The "Measure" Phase)

Protocol B: Microsomal Metabolic Stability Assay

To verify the "Fluorine Effect" on stability, compare the fluorinated derivative against the non-fluorinated parent (cyclohexanecarboxylic acid derivative).

Materials:

-

Plant Microsomes (e.g., from wheat or soybean homogenates) or Liver Microsomes (for tox screening).

-

NADPH regenerating system.

-

Test Compound (1 µM final concentration).

Procedure:

-

Incubation: Pre-incubate microsomes (0.5 mg protein/mL) with the test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

-

Initiation: Add NADPH to start the reaction.

-

Sampling: Aliquot samples at t = 0, 15, 30, and 60 mins.

-

Quenching: Stop reaction with ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines half-life:

Data Interpretation:

| Compound | t1/2 (min) | Cl_int (µL/min/mg) | Interpretation |

|---|---|---|---|

| Non-fluorinated Parent | 15 | 92.4 | Rapid oxidative clearance (likely C4 hydroxylation). |

| 4,4-Difluoro Analog | >120 | <11.5 | Metabolically blocked. Excellent persistence. |

Part 4: Biological Evaluation

Protocol C: Arabidopsis Root Growth Inhibition (Auxin Mimicry)

Fluorinated cyclohexanecarboxylates often act as bioisosteres for auxinic herbicides (e.g., Dicamba). This assay quantifies that activity.

Principle: Auxinic compounds inhibit primary root elongation and promote varying degrees of root twisting (gravitropism disruption) in Arabidopsis thaliana.

Workflow:

-

Sterilization: Surface sterilize A. thaliana (Col-0) seeds.

-

Plating: Plate seeds on MS (Murashige & Skoog) agar plates containing the test compound at varying concentrations (0, 0.1, 1, 10, 100 µM).

-

Stratification: Keep plates at 4°C for 2 days (dark) to synchronize germination.

-

Growth: Transfer to growth chamber (22°C, 16h light/8h dark) for 7 days.

-

Measurement: Image plates. Measure primary root length using ImageJ software.

-

Analysis: Calculate

(concentration inhibiting root growth by 50%).

Diagram 2: Experimental Logic & Signaling

This diagram visualizes the pathway from chemical application to the observed phenotype.

Figure 2: Mode of Action (MoA) pathway for auxin-mimic herbicides. The fluorinated acid mimics Indole-3-acetic acid (IAA) but resists metabolic breakdown, leading to hyper-stimulation.

References

-

Jeschke, P. (2025).[2] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ResearchGate. Retrieved from [Link]

-

Meanwell, N. A. (2021).[1][3] Metabolism and Toxicity of Fluorine Compounds. National Institutes of Health (PMC). Retrieved from [Link]

-

Linclau, B., et al. (2021).[4] Fluorinated Rings: Conformation and Application. ResearchGate. Retrieved from [Link]

-

Syngenta. (2023).[5][6] Escaping Fluorine Dependency in Agrochemical Design. Shoots by Syngenta.[6] Retrieved from [Link]

Sources

- 1. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

- 6. Old Escaping Fluorine Dependency in Agrochemical Design | Shoots by Syngenta [shootsbysyngenta.com]

Application Notes and Protocols for Assessing the Biological Activity of Trifluorinated Cyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Trifluorination in Cyclic Scaffolds

The incorporation of fluorine atoms into cyclic molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the various fluorination strategies, the introduction of a trifluoromethyl (-CF3) group is particularly impactful. This is not merely an incremental modification; the unique physicochemical properties of the -CF3 group can profoundly enhance the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate. Trifluorinated cyclic compounds are prevalent in a wide array of approved therapeutics, demonstrating their significance in addressing diverse medical needs.

The trifluoromethyl group's strong electron-withdrawing nature, coupled with its moderate size and high lipophilicity, can significantly alter a molecule's interaction with its biological target.[1][2] These modifications can lead to enhanced binding affinity, improved membrane permeability, and increased resistance to metabolic degradation, ultimately translating to greater therapeutic efficacy.[3] This guide provides an in-depth exploration of the biological activities of trifluorinated cyclic compounds and detailed protocols for their evaluation, designed to empower researchers in their quest for novel and effective therapeutics.

A Spectrum of Biological Activities: From Antiviral to Anticancer

Trifluorinated cyclic compounds have demonstrated a remarkable breadth of biological activities, leading to their successful application in various therapeutic areas.

Antiviral Activity

A prominent example of a trifluorinated cyclic compound with potent antiviral activity is Trifluridine (also known as trifluorothymidine). This nucleoside analog is a cornerstone in the topical treatment of herpes simplex virus (HSV) infections of the eye.[4]

Mechanism of Action: Trifluridine's antiviral action stems from its ability to be incorporated into viral DNA during replication. The presence of the trifluoromethyl group on the thymidine base disrupts the normal base-pairing process, leading to the formation of defective viral DNA and the inhibition of viral replication.[5][6][7]

-

Signaling Pathway Disruption: Trifluridine acts as a competitive inhibitor of thymidylate synthetase and also gets incorporated into viral DNA by viral DNA polymerase. This dual mechanism effectively halts the viral replication cycle.

Anti-inflammatory Activity

Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor, is a well-known trifluorinated cyclic compound used for the management of pain and inflammation.[8]

Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. The trifluoromethyl group plays a crucial role in its selectivity for COX-2 over COX-1, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.

-

Signaling Pathway Modulation: By inhibiting COX-2, celecoxib blocks the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.

Anticancer Activity

Bicalutamide is a non-steroidal antiandrogen that contains a trifluoromethylphenyl group and is used in the treatment of prostate cancer.

Mechanism of Action: Bicalutamide functions as a competitive antagonist of the androgen receptor (AR).[9] By binding to the AR, it prevents the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the transcription of androgen-responsive genes that promote the growth of prostate cancer cells.[10][11][12] The trifluoromethyl group contributes to the high binding affinity of bicalutamide to the AR.

-

Signaling Pathway Interruption: Bicalutamide blocks the androgen signaling pathway, a critical driver of prostate cancer progression.

Quantitative Bioactivity Data

The following table summarizes key bioactivity data for representative trifluorinated cyclic compounds. IC50 denotes the half-maximal inhibitory concentration, EC50 represents the half-maximal effective concentration, and Ki is the inhibition constant.[13][14][15][16]

| Compound | Target/Assay | Bioactivity | Reference |

| Trifluridine | Herpes Simplex Virus-1 (HSV-1) Replication | EC50 ≈ 0.1 µM | [4] |

| Celecoxib | COX-2 Enzyme Inhibition | IC50 = 40 nM | [8] |

| Trifluoromethyl Analogue of Celecoxib | COX-2 Enzyme Inhibition | 205-fold lower activity than Celecoxib | [17] |

| Bicalutamide | Androgen Receptor Binding | Ki ≈ 25 nM | [12] |

| 2-hydroxy-2-trifluoromethylthiolane | Cytotoxicity (Hep-2 cells) | CC50 = 161 µg/mL | [18] |

| 2-hydroxy-2-trifluoromethylthiolane | HSV-1 Reproduction | Reduces virus titer by 1.7 log10 at 252–503 µg/mL | [18] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for assessing the biological activity of trifluorinated cyclic compounds.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of a test compound that inhibits cell growth by 50% (IC50).[13]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, which has a purple color. The intensity of the purple color is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Trifluorinated cyclic test compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the trifluorinated cyclic test compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C in the dark.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Enzyme Inhibition Assay (e.g., COX-2)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific enzyme.

Principle: The assay measures the activity of the enzyme in the presence and absence of the inhibitor. The rate of the enzymatic reaction is monitored by measuring the formation of a product or the depletion of a substrate over time.

Materials:

-

Purified enzyme (e.g., recombinant human COX-2)

-

Substrate for the enzyme (e.g., arachidonic acid for COX-2)

-

Trifluorinated cyclic test compound

-

Assay buffer

-

Detection reagent (specific to the product being measured)

-

96-well microplate (UV-transparent or black, depending on the detection method)

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the enzyme in the assay buffer.

-

Prepare a stock solution of the substrate in an appropriate solvent.

-

Prepare a series of dilutions of the trifluorinated cyclic test compound in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

Test compound at different concentrations (or vehicle control)

-

Enzyme solution

-

-

Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the substrate solution to each well to start the enzymatic reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V0) for each concentration of the inhibitor by calculating the slope of the linear portion of the reaction curve.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = ((V0_control - V0_inhibitor) / V0_control) x 100

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

-

To determine the inhibition constant (Ki), perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models (e.g., Cheng-Prusoff equation).[16][19]

-

Protocol 3: In Vivo Efficacy Study (Xenograft Mouse Model for Anticancer Activity)

This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of a trifluorinated cyclic compound.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line

-

Trifluorinated cyclic test compound

-

Vehicle for compound administration

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Cell Implantation:

-

Inject a suspension of cancer cells subcutaneously into the flank of each mouse.

-

Monitor the mice regularly for tumor formation.

-

-

Tumor Growth and Randomization:

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).

-

Randomize the mice into treatment and control groups with similar average tumor volumes.

-

-

Compound Administration:

-

Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Administer the vehicle to the control group using the same schedule and route.

-

-

Monitoring:

-

Measure the tumor volume and body weight of each mouse 2-3 times per week.

-

Observe the mice for any signs of toxicity.

-

-

Endpoint:

-

The study is typically terminated when the tumors in the control group reach a predetermined size or after a specific treatment period.

-

Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = (1 - (ΔT / ΔC)) x 100 where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

-

Analyze the data for statistical significance.

-

Conclusion and Future Perspectives

The strategic incorporation of trifluoromethyl groups into cyclic compounds continues to be a highly successful approach in drug discovery. The diverse biological activities and favorable pharmacokinetic properties of these molecules underscore their therapeutic potential. The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of novel trifluorinated cyclic compounds. As our understanding of disease biology deepens and synthetic methodologies evolve, we can anticipate the development of even more sophisticated and effective trifluorinated cyclic drugs to address unmet medical needs.

References

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Center for Biotechnology Information. [Link]

-

The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. National Center for Biotechnology Information. [Link]

-

IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B). ResearchGate. [Link]

-

CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

-

What about the value of Ki of competitive and non competitive enzyme inhibition? ResearchGate. [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

-

Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

-

The anticancer IC50 values of the five compounds using MTT assay against the three cancer types. ResearchGate. [Link]

-

The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI. [Link]

-

IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [Link]

-

In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication. Scientific Reports. [Link]

-

The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. National Center for Biotechnology Information. [Link]

-

Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer. PubMed. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. National Center for Biotechnology Information. [Link]

-

Trifluridine: a review of its antiviral activity and therapeutic use in the topical treatment of viral eye infections. PubMed. [Link]

-

Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer. National Center for Biotechnology Information. [Link]

-

A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLOS ONE. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. National Center for Biotechnology Information. [Link]

-

An insight about the mechanism of action (MoA) of R-bicalutamide on the androgen receptor homodimer using molecular dynamic. PubMed. [Link]

-

VIROPTIC® Ophthalmic Solution, 1% Sterile (trifluridine ophthalmic solution). Pfizer. [Link]

-

Finding ki of competitive inhibitor. YouTube. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

Antiviral nucleoside analogs. National Center for Biotechnology Information. [Link]

-

A Review: The Antiviral Activity of Cyclic Peptides. National Center for Biotechnology Information. [Link]

-

Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. MDPI. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Center for Biotechnology Information. [Link]

-

Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]

-

EC 50 and CC 50 values ± SD and SI values of antiviral agents tested by... ResearchGate. [Link]

-

What is the mechanism of Bicalutamide? Patsnap Synapse. [Link]

-

What is the mechanism of Trifluridine? Patsnap Synapse. [Link]

-

A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. American Chemical Society. [Link]

-

A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. Journal of the American Chemical Society. [Link]

-

Mechanisms of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs). YouTube. [Link]

-

Pharmacology of bicalutamide. Wikipedia. [Link]

-

Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. National Center for Biotechnology Information. [Link]

-

Trifluridine. Wikipedia. [Link]

-

Trifluridine (Viroptic): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

-

Bicalutamide: Anti-Androgen Prostate Cancer Hormonal Treatment. Urology Textbook. [Link]

-

Metabolism of Tricyclic Antidepressants. National Center for Biotechnology Information. [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. National Center for Biotechnology Information. [Link]

-

Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. ResearchGate. [Link]

Sources

- 1. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluridine: a review of its antiviral activity and therapeutic use in the topical treatment of viral eye infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Trifluridine? [synapse.patsnap.com]

- 6. Trifluridine - Wikipedia [en.wikipedia.org]

- 7. Trifluridine (Viroptic): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 8. apexbt.com [apexbt.com]

- 9. urology-textbook.com [urology-textbook.com]

- 10. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

- 12. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]

- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

- 17. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. m.youtube.com [m.youtube.com]

Precision Synthesis of Fluorinated Polymers via Ring-Opening Protocols

Application Note | Series: Advanced Polymer Therapeutics & Materials

Executive Summary

The incorporation of fluorine into polymer backbones confers exceptional properties: chemical inertness, low surface energy, and lipophobicity. However, traditional radical polymerization of fluoroolefins (e.g., TFE, VDF) often suffers from poor molecular weight control and limited functional group tolerance.

This guide details the synthesis of fluorinated polymers using cyclic monomers via two precision mechanisms: Ring-Opening Metathesis Polymerization (ROMP) and Ring-Opening Polymerization (ROP) . Unlike radical routes, these pathways utilize ring-strain energy to drive conversion, allowing for living polymerization characteristics, narrow dispersity (

Strategic Selection: Monomers & Mechanisms

Why Cyclic Monomers?

Cyclic monomers such as norbornenes and lactones possess significant ring-strain energy (approx. 27.2 kcal/mol for norbornene). Upon ring opening, this energy is released, providing a thermodynamic driving force that overcomes the steric or electronic deactivation often caused by electron-withdrawing fluorine atoms.

Mechanism Selection Matrix

| Feature | Protocol A: ROMP | Protocol B: ROP |

| Primary Monomer | Fluorinated Norbornenes / Oxonorbornenes | Fluorinated Lactones / Cyclic Carbonates |

| Catalyst Class | Ruthenium Alkylidenes (Grubbs) | Metal Alkoxides (Sn, Al, Zn) or Organocatalysts |

| Backbone Type | Unsaturated Polyalkenamer (C=C bonds) | Aliphatic Polyester/Polycarbonate (degradable) |

| Key Application | Lithography, Membranes, High-Performance Coatings | Biodegradable Drug Delivery, Soft Tissue Engineering |

| Fluorine Tolerance | High (Remote from double bond) | Moderate (Inductive effects influence kinetics) |

Protocol A: Controlled ROMP of Fluorinated Norbornenes

Objective: Synthesis of Poly(5-perfluorohexyl-norbornene) with target

Materials & Equipment

-

Monomer: exo-5-(Perfluorohexyl)norbornene (NB-F6). Note: The exo-isomer reacts faster and yields lower PDI than endo-isomers due to reduced steric hindrance at the propagating ruthenium center.

-

Catalyst: Grubbs 3rd Generation Catalyst (G3) or Modified Grubbs 2nd Gen. G3 is preferred for rapid initiation.

-

Solvent: Anhydrous Dichloromethane (DCM) or

-Trifluorotoluene (TFT). -

Quenching Agent: Ethyl vinyl ether (EVE).

The "Fluorine Solubility" Paradox (Critical Insight)

Standard ROMP protocols use DCM or THF. However, as the fluorinated polymer chain grows, it may become insoluble in non-fluorinated solvents, leading to premature precipitation and broad PDI.

-

Rule of Thumb: If fluorine content > 40 wt%, use a solvent blend (e.g., DCM:TFT 1:1) to maintain homogeneity.

Step-by-Step Methodology

-

Inert Environment: Perform all steps in a nitrogen-filled glovebox or using standard Schlenk techniques.

-

Monomer Solution: Dissolve NB-F6 (1.0 g, ~2.3 mmol) in degassed DCM/TFT (4 mL).

-

Catalyst Preparation: Prepare a stock solution of G3 catalyst in DCM.

-

Calculation: For target

, use [M]/[I] = 50. Catalyst amount = 0.046 mmol.

-

-

Initiation (T=0): Rapidly inject the catalyst solution into the stirring monomer solution.

-

Visual Cue: The solution should shift color (typically green to brown/amber) indicating initiation.

-

-

Propagation: Stir at room temperature for 30–60 minutes.

-

Monitoring: Aliquot 50 µL for 1H NMR. Disappearance of the olefinic monomer peak (approx. 6.0 ppm) indicates conversion.

-

-

Termination: Add excess Ethyl Vinyl Ether (0.5 mL) and stir for 30 minutes. This cleaves the Ru-polymer bond and caps the chain with a methylene group.

-

Purification:

-

Precipitate the reaction mixture into cold Methanol (MeOH).

-

Note: If the polymer is highly fluorinated, it may form a colloidal suspension in MeOH. In this case, use a Hexane/MeOH (1:1) mix to force coagulation.

-

-

Drying: Vacuum dry at 40°C overnight.

Mechanism Visualization (ROMP)

Figure 1: Catalytic cycle of Ring-Opening Metathesis Polymerization showing the active ruthenium species.

Protocol B: ROP of Fluorinated Lactones

Objective: Synthesis of biodegradable Poly(fluorocaprolactone) for drug delivery matrices.

Materials

-

Monomer:

-trifluoro- -

Catalyst: Tin(II) 2-ethylhexanoate (

) or TBD (Organocatalyst). -

Initiator: Benzyl Alcohol (BnOH) – controls molecular weight via [M]/[I] ratio.

-

Solvent: Toluene (anhydrous).

Step-by-Step Methodology

-

Drying: The monomer must be dried over

and distilled. Water acts as an uncontrolled initiator. -

Reaction Setup: In a flame-dried Schlenk tube, combine:

-

Monomer (1.0 g)

-

BnOH (Initiator, calculated for target MW)

- (Catalyst, typically 0.1 mol% relative to monomer)

-

Toluene (to 1.0 M concentration).

-

-

Polymerization: Heat to 110°C.

-

Kinetics Note: Electron-withdrawing fluorine atoms on the lactone ring reduce the nucleophilicity of the carbonyl oxygen, potentially slowing the coordination step. Reaction times may be longer (12–24h) compared to standard PCL.

-

-

Quenching: Cool to room temperature and add a drop of dilute HCl or acetic acid.

-

Purification: Precipitate into cold Pentane or Hexane. (Avoid Methanol if transesterification is a risk, though usually safe for PCL).

Characterization & Validation Standards

To ensure scientific integrity, the following data points must be reported.

Data Summary Table

| Metric | Technique | Expected Result (Fluorinated vs. Control) |

| Conversion | 1H NMR | >95% (Shift of vinyl/methylene protons) |

| Fluorine Content | 19F NMR | Distinct shifts; integration confirms loading |

| Molecular Weight | GPC (THF) | Fluorinated polymers often have lower hydrodynamic volume. Use Universal Calibration or Triple Detection (Light Scattering) for accuracy. |

| Thermal (Tg) | DSC | Fluorination generally increases |

| Hydrophobicity | Contact Angle | Water contact angle > 100° (vs ~70° for standard PCL/PNB). |

Workflow: Purification Decision Tree

Figure 2: Purification workflow adapting to the solubility profile of fluorinated polymers.

References

-

Grubbs, R. H. (2003). Olefin Metathesis Catalysts for the Preparation of Functional Materials. California Institute of Technology. [Link]

-

Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science. [Link]

- Khosravi, E., & Szymanska-Buzar, T. (2002).

-

Jerome, C., & Lecomte, P. (2008). Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization. Advanced Drug Delivery Reviews. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

-

Martinez, H., et al. (2016). Metathesis Polymerization of Fluorinated Norbornenes. Macromolecules. [Link]

Application Note: Strategic Derivatization of 1,2,2-Trifluorocyclohexanecarboxylic Acid

Introduction & Strategic Value

1,2,2-Trifluorocyclohexanecarboxylic acid (TFCHA) represents a high-value fluorinated building block in modern medicinal chemistry. Structurally, it serves as a lipophilic, metabolically stable bioisostere for standard cycloalkyl or phenyl rings. The strategic introduction of the 1,2,2-trifluoro motif offers two distinct advantages:

-

Conformational Locking: The gem-difluoro group at C2 and the single fluorine at C1 impose significant dipole-dipole interactions and hyperconjugative effects, restricting the ring pucker and orienting substituents into defined vectors.

-

pKa Modulation: The

-fluorine atom significantly lowers the pKa of the carboxylic acid (estimated pKa ~2.5–3.0 vs. ~4.9 for cyclohexanecarboxylic acid).

The Challenge: While valuable, TFCHA is notoriously difficult to derivatize using standard high-throughput chemistry. The combination of electronic deactivation (the carboxylate is a poor nucleophile due to the inductive effect of three fluorine atoms) and steric bulk (the C1-F and C2-F2 cluster blocks the trajectory of incoming nucleophiles) renders standard carbodiimide couplings (EDC/HOBt) ineffective.

This guide details three field-proven protocols designed to overcome these specific barriers.

Critical Analysis of Reactivity

Before attempting derivatization, researchers must understand the failure modes of standard protocols:

| Parameter | Standard Condition | Outcome with TFCHA | Mechanistic Cause |

| Coupling | EDC / HOBt / DIPEA | < 10% Yield | The |

| Base | NaH / KOtBu | Decomposition | Risk of HF elimination. While C1 is quaternary, strong bases can trigger complex fragmentation or |

| Activation | Thionyl Chloride ( | Variable | Harsh acidic conditions can degrade sensitive protecting groups. High temperatures required for activation may cause decarboxylation. |

Protocol A: Neutral Activation via Ghosez’s Reagent

Best for: Amide coupling with weak nucleophiles (anilines) or sterically hindered amines.

Rationale: When standard activation fails, the Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is the gold standard. It converts the sterically hindered acid into the highly reactive acid chloride under neutral conditions at moderate temperatures, avoiding the harshness of oxalyl chloride or thionyl chloride.

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Ghosez’s Reagent (1.2 – 1.5 equiv) [Sigma-Aldrich / TCI]

-

Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (

) -

Atmosphere: Dry Nitrogen or Argon (Strictly anhydrous)

Step-by-Step Protocol

-

Preparation: Charge a flame-dried round-bottom flask with TFCHA (1.0 equiv) and anhydrous DCM (0.2 M concentration).

-

Activation: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.

-

Note: Unlike oxalyl chloride, no DMF catalyst is needed.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.

-

Monitoring: Monitor by 19F NMR. The shift of the C1-F signal will move significantly downfield upon conversion to the acid chloride.

-

-

Coupling: Once activation is complete, add the amine (1.1 equiv) and a mild base (Dry Pyridine or 2,6-Lutidine, 2.0 equiv) directly to the reaction mixture.

-

Workup: Stir for 4–12 hours. Quench with saturated

. Extract with DCM.[1][2]

Key Insight: The byproduct of Ghosez’s reagent is a chemically inert amide (

Protocol B: High-Efficiency Amidation via HATU/HOAt

Best for: Rapid parallel synthesis where acid chloride formation is too labor-intensive.

Rationale: If acid chloride formation (Protocol A) is not feasible, HATU combined with HOAt is the only coupling system robust enough to activate TFCHA. The HOAt additive utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the active ester formation despite the steric wall of fluorines.

Step-by-Step Protocol

-

Dissolution: Dissolve TFCHA (1.0 equiv) in anhydrous DMF (avoid DCM for HATU couplings to ensure solubility of the salt).

-

Base Addition: Add DIPEA (3.0 equiv). Crucial: The solution must be basic (pH > 8) before adding the coupling reagent to ensure the carboxylate is generated, despite its low pKa.

-

Activation: Add HATU (1.2 equiv) and HOAt (0.5 equiv). Stir for 30 minutes at RT.

-

Visual Check: The solution often turns yellow/orange.

-

-

Amine Addition: Add the amine (1.2 equiv).

-

Temperature: If the amine is secondary or hindered, heat the reaction to 50°C. The TFCHA scaffold is thermally stable enough to withstand this moderate heat.

Protocol C: Radical Decarboxylative Functionalization

Best for: Replacing the -COOH group with an aryl group or heteroatom (Minisci-type reaction).

Rationale: The electron-withdrawing nature of the three fluorine atoms makes the corresponding carboxyl radical highly electrophilic. This allows for silver-catalyzed decarboxylation and subsequent trapping by heteroaromatics.

Workflow Diagram (DOT)

Caption: Mechanism of Silver-Catalyzed Decarboxylative Coupling of TFCHA.

Protocol

-

Mix: Combine TFCHA (1.0 equiv),

(0.2 equiv), and the Heteroarene (e.g., Pyridine, Quinoline) (1.5 equiv) in a biphasic mixture of DCM/Water (1:1). -

Oxidant: Add

(Potassium Persulfate) (2.0 equiv). -

Reaction: Vigorously stir at 40–50°C. The reaction generates

gas; ensure open ventilation or a bubbler. -

Mechanism: The Ag(II) species oxidizes the carboxylate, generating a carboxyl radical which rapidly decarboxylates. The resulting tertiary

-fluoro radical attacks the protonated heterocycle.

Analytical Validation (QC)

Validating the structure of TFCHA derivatives requires careful NMR interpretation due to F-F and H-F coupling.

| Nucleus | Diagnostic Feature | Expected Shift / Pattern |

| 19F NMR | C1-F (Single) | |

| 19F NMR | C2-F (Geminal) | |

| 13C NMR | Carbonyl (C=O) | |

| 13C NMR | C1 (Quaternary) |

Troubleshooting Note: If the 19F NMR shows a disappearance of the AB quartet and appearance of a simple doublet, you have likely triggered HF elimination , destroying the trifluoro-motif.

References

-

Ghosez's Reagent Original Methodology: Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). Angewandte Chemie International Edition, 8(6), 454-455. Grounding: Establishes the utility of

-chloroenamines for neutral acid chloride generation. -

Amide Coupling of Hindered Systems: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Grounding: Reviews the failure modes of EDC in hindered systems and validates HATU/Acid Chloride routes.

-

Decarboxylative Fluorination & Coupling: Yin, F., & Wang, X. S. (2014). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids. Organic Letters, 16(4), 1128–1131. Grounding: Provides the mechanistic basis for radical generation from

-substituted acids. -

Properties of Fluorinated Cyclohexanes: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Grounding: Explains the dipole and pKa effects of the 1,2,2-trifluoro motif.

Sources

Next-Generation Fluorinated Surfactants: Synthesis, Characterization, and Biocompatible Stabilization of Microfluidic Droplets

[1][2]

Abstract & Strategic Context

The transition from legacy long-chain PFAS (per- and polyfluoroalkyl substances) to biocompatible, environmentally responsible fluorosurfactants is a critical mandate in modern drug development. In high-throughput screening and droplet-based microfluidics, the stability of the water-in-oil (W/O) interface is paramount.[1][2]

This guide details the development of PFPE-PEG-PFPE triblock copolymers , the current "gold standard" for stabilizing aqueous droplets in fluorinated oils (e.g., HFE-7500, FC-40). Unlike small-molecule surfactants, these polymeric surfactants provide a steric barrier that prevents coalescence during thermal cycling (PCR) and long-term cell incubation.

Key Advantages of this Architecture:

-

Biocompatibility: The PEG headgroup prevents protein adsorption at the interface.

-

Thermal Stability: Resists coalescence during PCR cycling (up to 95°C).

-

Gas Permeability: The fluorinated tail allows oxygen transport, essential for cell viability.

Molecular Design Strategy

The most effective surfactant architecture for fluorinated oils is the Triblock Copolymer (A-B-A) configuration.

-

Tail (A): Perfluoropolyether (PFPE).[3][2][4][5][6][7][8] Soluble in the fluorinated oil phase.[2] It provides the steric barrier.

-

Head (B): Polyethylene Glycol (PEG).[9][3][2][4][5][6][7][8] Soluble in the aqueous droplet. It anchors the surfactant to the interface and repels biomolecules.

Visualization: Molecular Architecture & Micelle Formation

Figure 1: The A-B-A triblock structure ensures the hydrophilic PEG block anchors into the water droplet while the PFPE tails extend into the oil, creating a "brush" layer that prevents droplets from touching.

Protocol: Synthesis of PFPE-PEG-PFPE Surfactant[1][7][8][9]

This protocol utilizes an amide coupling strategy between a carboxylic acid-terminated PFPE (Krytox™ 157 FSH) and a diamine-terminated PEG (Jeffamine® ED-900).[6]

Safety Note: Oxalyl chloride is toxic and releases HCl gas. Perform all steps in a fume hood.

Materials Required[1][3][4][5][7][8][10][11][12][13][14]

-

Linker: Jeffamine ED-900 (MW ~900 g/mol ) or PEG-diamine.

-

Solvents: HFE-7100 (Synthesis solvent), anhydrous Dichloromethane (DCM).[6]

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Synthesis Workflow

Phase A: Activation (Acid Chloride Formation)

-

Dissolution: Dissolve 10g of Krytox 157 FSH in 20 mL of HFE-7100 in a round-bottom flask.

-

Activation: Add Oxalyl Chloride (10-fold molar excess relative to Krytox).

-

Reaction: Stir at 85°C under reflux overnight under a nitrogen atmosphere.

-

Mechanism: Converts -COOH to -COCl (highly reactive).

-

-

Purification: Remove solvent and unreacted oxalyl chloride using a rotary evaporator. The product (Krytox-COCl) is a viscous, yellowish oil.

Phase B: Coupling (Amide Bond Formation)

-

Preparation: Dissolve the Krytox-COCl (from Phase A) in fresh anhydrous HFE-7100.

-

Linker Addition: Dissolve Jeffamine ED-900 in anhydrous DCM.

-

Ratio: Use a 2:1 molar ratio of Krytox:Jeffamine (to ensure both ends of the PEG are capped with PFPE).

-

-

Mixing: Add the Jeffamine solution dropwise to the Krytox solution under stirring.

-

Incubation: Stir at 65°C for 48 hours under nitrogen.

-

Work-up: Evaporate solvents. Centrifuge the mixture (8000 rpm, 10 min) to remove white salt byproducts (amine salts). Filter through a 0.2 µm PTFE filter.

Visualization: Synthesis Reaction Flow

Figure 2: The two-step synthesis converts the inert PFPE precursor into a reactive intermediate before coupling with the hydrophilic linker.

Physicochemical Characterization

Before biological use, the surfactant must be characterized to determine the Critical Micelle Concentration (CMC) . This defines the minimum concentration required to stabilize droplets.

Protocol: Pendant Drop Tensiometry

Objective: Measure Interfacial Tension (IFT) vs. Concentration.

-

Preparation: Prepare surfactant solutions in HFE-7500 oil at concentrations ranging from 0.001% to 5.0% (w/w).

-

Setup: Use a goniometer (e.g., Krüss or Ramé-Hart).

-

Dispensing: Dispense a droplet of the surfactant/oil solution into a cuvette containing pure water (inverted pendant drop) OR dispense a water droplet into a cuvette of surfactant/oil.

-

Measurement: Capture the droplet profile. Fit the shape to the Young-Laplace equation to calculate IFT.

-

Analysis: Plot IFT vs. Log(Concentration). The inflection point is the CMC.[2]

Expected Data Profile:

| Concentration (wt%) | Interfacial Tension (mN/m) | Status |

| 0.001 | ~45.0 | Below CMC (Unstable) |

| 0.01 | ~25.0 | Monolayer forming |

| 0.1 | ~5.0 | Near CMC |

| 1.0 | < 2.0 | Plateau (Stable Working Range) |

| 2.0 | < 2.0 | Micelles present |

Application Validation: Droplet Stability Stress Test

For drug development applications (e.g., single-cell sequencing or ddPCR), droplets must withstand thermal stress without coalescing.

Protocol: Thermal Cycling Stability

-

Emulsification: Generate water-in-oil droplets (20-50 µm diameter) using a flow-focusing microfluidic chip.

-

Cycling: Transfer emulsion to PCR tubes. Run a standard PCR protocol:

-

95°C for 3 min (Hot start)

-

30 cycles: [95°C (30s) -> 60°C (1 min) -> 72°C (30s)]

-

-

Imaging: Aliquot droplets onto a glass slide before and after cycling.

-

Analysis: Measure droplet diameter distribution.

-

Pass Criteria: < 5% change in mean diameter; < 1% coalescence events.

-

Visualization: Stability Testing Workflow

Figure 3: Validation workflow ensuring surfactant performance under realistic experimental conditions.

References

-

Holtze, C., et al. (2008).[9][1][10] Biocompatible surfactants for water-in-fluorocarbon emulsions. Lab on a Chip, 8(10), 1632-1639. Link

- Seminal paper establishing the PFPE-PEG-PFPE triblock architecture.

-

Wagner, O., et al. (2016). Biocompatible fluorinated polyglycerols for droplet microfluidics as an alternative to PEG-based copolymer surfactants.[1][2] Lab on a Chip, 16, 65-69. Link

- Discusses synthesis alternatives and biocomp

-

Place, I., et al. (2017). Fluorocarbons and fluorinated amphiphiles in drug delivery and biomedical research.[11][12] Advanced Drug Delivery Reviews. Link

- Provides context on the safety and oxygen transport properties of fluorocarbons in drug delivery.

-

Baret, J.C. (2012). Surfactants in droplet-based microfluidics. Lab on a Chip, 12, 422-433. Link

- Comprehensive review of surfactant physics and selection criteria.

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Droplet-based microfluidics - Wikipedia [en.wikipedia.org]

- 3. Biocompatible surfactants for water-in-fluorocarbon emulsions - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Gas Crosstalk between PFPE–PEG–PFPE Triblock Copolymer Surfactant-Based Microdroplets and Monitoring Bacterial Gas Metabolism with Droplet-Based Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click chemistry approaches to expand the repertoire of PEG-based fluorinated surfactants for droplet microfluidics - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01254G [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Organofluorine Synthesis: A Technical Troubleshooting Guide

From the Desk of the Senior Application Scientist

Welcome to the technical support center for organofluorine synthesis. The introduction of fluorine into organic molecules can dramatically alter their biological and chemical properties, making it a cornerstone of modern drug development and materials science.[1][2] However, the unique reactivity of fluorine and the hazardous nature of many fluorinating agents present significant challenges.[2][3] This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will delve into the causality behind experimental choices, providing not just solutions, but a deeper understanding of the underlying chemistry.

Section 1: Choosing Your Weapon - The Fluorinating Agent

The success of any fluorination reaction begins with the selection of the appropriate reagent. This choice is fundamentally dictated by the electronic nature of your substrate and the desired transformation. Broadly, fluorinating agents are classified as either electrophilic ("F+" source) or nucleophilic ("F-" source).[1]

FAQ 1.1: My reaction requires an "F+" source. How do I choose between reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI)?

This is a critical decision that hinges on the reactivity of your substrate and the desired reaction conditions.

Answer: The choice between electrophilic fluorinating agents involves a trade-off between reactivity, solubility, and handling characteristics.[4][5]

-

Selectfluor® (a derivative of F-TEDA-BF₄): This is a highly reactive, crystalline solid that is generally easier and safer to handle than gaseous or highly reactive liquid fluorinating agents.[6] It is a powerful oxidizing agent and should not be mixed with combustible materials.[6] Its high reactivity makes it suitable for fluorinating less nucleophilic substrates, such as some electron-neutral aromatic compounds and alkenes.[7]

-

N-Fluorobenzenesulfonimide (NFSI): NFSI is also a crystalline solid and is considered one of the most economical, stable, and safe electrophilic fluorinating agents.[7] It is generally less reactive than Selectfluor®, which can be an advantage for achieving higher selectivity with more electron-rich or sensitive substrates. Over-fluorination can be a problem with highly reactive substrates, and using a less potent reagent like NFSI can sometimes mitigate this.[8]

Causality: The reactivity of N-F reagents is determined by the electron-withdrawing capacity of the groups attached to the nitrogen atom.[7] More electron-withdrawing groups increase the electrophilicity of the fluorine atom, making the reagent more powerful. Selectfluor's caged diamine structure creates a highly electrophilic fluorine.

Decision Workflow:

Caption: Decision tree for selecting an electrophilic fluorinating agent.

| Feature | Selectfluor® | NFSI |

| Reactivity | Very High | High |

| Form | Crystalline Solid | Crystalline Solid |

| Handling | Relatively easy, but a strong oxidizer[6] | Relatively easy and stable[7] |

| Best For | Less reactive substrates, alkenes[7] | Electron-rich substrates requiring high selectivity |

FAQ 1.2: I need to replace a hydroxyl group with fluorine. Is DAST the only option? What are the risks?

Answer: Diethylaminosulfur trifluoride (DAST) is a classic deoxofluorination reagent, but it is not the only option, and it comes with significant safety concerns.

-

DAST and its Analogs (Deoxo-Fluor®): These reagents are effective for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides.[9] However, DAST is thermally unstable and can detonate, especially if purified by distillation.[3][10] Both DAST and Deoxo-Fluor® can generate volatile and highly corrosive hydrogen fluoride (HF) as a byproduct.[10] A common side reaction is elimination, leading to the formation of alkenes, which can be a significant issue for substrates prone to dehydration.[10]

-

Newer Alternatives (XtalFluor-E®, PyFluor): Crystalline reagents like XtalFluor-E® and PyFluor have been developed as safer, more thermally stable alternatives.[9] They often exhibit greater selectivity, producing fewer elimination byproducts compared to DAST.[9][10] A key advantage is that they do not typically generate free HF, allowing them to be used in standard borosilicate glassware.[9]

Causality: The mechanism of deoxofluorination involves the formation of a fluorosulfite intermediate. The propensity for elimination (E2) versus substitution (Sₙ2) is influenced by the steric hindrance around the reaction center and the basicity of the reaction medium. The byproducts from reagents like DAST can increase the acidity of the medium, promoting elimination.

Safety First: Due to its hazardous nature, DAST requires specialized handling procedures and equipment.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[6] Consider using a safer, modern alternative if the chemistry allows.

Section 2: Reaction Optimization & Troubleshooting

Even with the right reagent, fluorination reactions can be capricious. Low yields, incomplete conversion, and side reactions are common hurdles.

FAQ 2.1: My nucleophilic aromatic substitution (SₙAr) fluorination is giving a low yield. What should I investigate first?

Answer: Low yields in SₙAr fluorinations, often called Halex reactions, are typically traced back to three key areas: the fluoride source, solvent, and temperature.

-

Fluoride Source and Solubility: The most common nucleophilic fluoride sources are alkali metal fluorides like KF and CsF. A major challenge is their low solubility in organic solvents.[11]

-

Troubleshooting:

-

Use Spray-Dried KF: This form has a higher surface area, enhancing its reactivity.

-

Employ a Phase-Transfer Catalyst (PTC): Quaternary ammonium or phosphonium salts (e.g., Bu₄NCl, Ph₄PCl) are essential for solubilizing the fluoride anion in the organic phase.[12][13] The choice and loading of the PTC can dramatically impact yield.[12]

-

Consider CsF or TBAF: Cesium fluoride is more soluble than KF, and tetrabutylammonium fluoride (TBAF) is a soluble, albeit hygroscopic, alternative.

-

-

-

Solvent Choice: The solvent must be polar and aprotic to dissolve the fluoride salt (with a PTC) and avoid protonating the nucleophile.

-

Temperature: SₙAr reactions often require high temperatures (130-180 °C) to overcome the activation energy of C-X bond cleavage.[12][14]

-